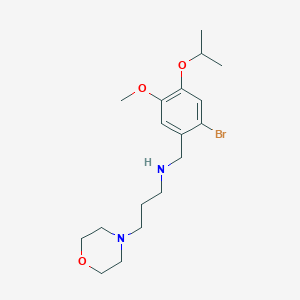![molecular formula C20H25ClN2O2 B283373 N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine is a complex organic compound that features a benzylamine core substituted with chloro, ethoxy, and methoxy groups, as well as a pyrrolidinylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine typically involves multi-step organic reactions. One common approach is to start with the appropriate benzylamine derivative and introduce the chloro, ethoxy, and methoxy substituents through electrophilic aromatic substitution reactions. The pyrrolidinylphenyl group can be attached via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
科学研究应用
Chemistry
In chemistry, N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can be a valuable tool for probing the structure-activity relationships of bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for developing new drugs. Its unique structure allows for the exploration of novel therapeutic targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal applications, it may inhibit or activate specific enzymes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- (3-Chloro-4-ethoxy-5-methoxybenzyl)amine
- (4-(1-Pyrrolidinyl)phenyl)amine
- (3-Chloro-4-ethoxy-5-methoxyphenyl)amine
Uniqueness
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine is unique due to the combination of its substituents and the presence of both benzylamine and pyrrolidinylphenyl moieties
属性
分子式 |
C20H25ClN2O2 |
|---|---|
分子量 |
360.9 g/mol |
IUPAC 名称 |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C20H25ClN2O2/c1-3-25-20-18(21)12-15(13-19(20)24-2)14-22-16-6-8-17(9-7-16)23-10-4-5-11-23/h6-9,12-13,22H,3-5,10-11,14H2,1-2H3 |
InChI 键 |
RIFAGEDURJEQIZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNC2=CC=C(C=C2)N3CCCC3)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1Cl)CNC2=CC=C(C=C2)N3CCCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)

![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)

![4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283298.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![4-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide](/img/structure/B283301.png)
![N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B283304.png)
![4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283305.png)
![4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283309.png)
![4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283310.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283312.png)
